1-Butyl-3-(4-hydroxyphenyl)urea
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
1-butyl-3-(4-hydroxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-3-8-12-11(15)13-9-4-6-10(14)7-5-9/h4-7,14H,2-3,8H2,1H3,(H2,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFAYROKTSXIAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 1-Butyl-3-(4-hydroxyphenyl)urea
The most common and direct method for the synthesis of this compound involves the formation of a urea (B33335) linkage between an amine and an isocyanate.
Nucleophilic Addition of Butylamine (B146782) to 4-Hydroxyphenyl Isocyanate
The primary and most widely employed synthetic route to this compound is the nucleophilic addition of butylamine to 4-hydroxyphenyl isocyanate. In this reaction, the lone pair of electrons on the nitrogen atom of butylamine attacks the electrophilic carbon atom of the isocyanate group. This is followed by proton transfer to the nitrogen of the isocyanate, resulting in the formation of the urea derivative. The reaction is typically carried out in an organic solvent at room temperature and proceeds smoothly to give the desired product in good yield.
Optimization of Reaction Conditions (Solvents, Temperature)
The efficiency of the nucleophilic addition reaction is influenced by various parameters, primarily the choice of solvent and the reaction temperature. While the reaction is often conducted at room temperature, optimization of these conditions can lead to improved yields and purity of the final product. Common solvents for this reaction include dichloromethane and tetrahydrofuran.
To illustrate the impact of reaction conditions, a hypothetical optimization study for the synthesis of a related N-aryl urea is presented in the table below. This data demonstrates how systematic variation of solvent and temperature can affect the reaction outcome.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Dichloromethane (DCM) | 25 (Room Temperature) | 4 | 85 |
| 2 | Tetrahydrofuran (THF) | 25 (Room Temperature) | 4 | 88 |
| 3 | Acetonitrile (ACN) | 25 (Room Temperature) | 6 | 75 |
| 4 | Dichloromethane (DCM) | 0 | 8 | 82 |
| 5 | Tetrahydrofuran (THF) | 40 | 2 | 92 |
This is a representative data table illustrating the effects of solvent and temperature on urea synthesis. Actual yields for this compound may vary.
Scalable Synthesis Approaches
For the industrial production of this compound, scalable and efficient synthetic methods are crucial. These approaches aim to increase throughput, improve safety, and enhance product consistency.
Continuous Flow Reactor Applications in Urea Synthesis
Continuous flow chemistry has emerged as a powerful tool for the scalable synthesis of various chemical compounds, including ureas. In a continuous flow setup, reagents are continuously pumped through a reactor where the reaction occurs. This technology offers several advantages over traditional batch processing, such as precise control over reaction parameters (temperature, pressure, and residence time), enhanced heat and mass transfer, and improved safety profiles, especially for highly exothermic reactions.
For the synthesis of urea derivatives, a continuous flow system can be designed where streams of the isocyanate and the amine are mixed and then passed through a heated reaction coil. The product stream is then collected continuously. This method allows for the production of large quantities of the target compound with high purity and reproducibility. While specific parameters for the continuous flow synthesis of this compound are not extensively reported, the general principles can be applied from studies on similar urea syntheses.
| Parameter | Typical Range for Urea Synthesis |
|---|---|
| Reactor Type | Coil Reactor (PFA, Stainless Steel) |
| Flow Rate | 0.1 - 10 mL/min |
| Temperature | 25 - 150 °C |
| Residence Time | 1 - 30 min |
| Concentration | 0.1 - 1 M |
This table provides typical parameters for the continuous flow synthesis of urea derivatives.
Exploration of Alternative Synthetic Pathways for Urea Derivatives
In line with the principles of green chemistry, there is a growing interest in developing synthetic methods that are more environmentally friendly. This includes the use of non-toxic reagents and solvents, as well as catalyst-free reaction conditions.
Catalyst-Free Synthesis in Aqueous Media
A promising alternative to traditional urea synthesis involves a catalyst-free reaction in an aqueous medium. This approach avoids the use of volatile and often toxic organic solvents. A notable method involves the nucleophilic addition of amines to potassium isocyanate in water. nih.gov This reaction is typically carried out in the presence of a mild acid, such as hydrochloric acid, which protonates the cyanate to form isocyanic acid in situ, which then reacts with the amine.
This methodology has been shown to be applicable to a wide range of amines, affording N-substituted ureas in good to excellent yields. nih.gov The reaction is often clean, and the product can be isolated by simple filtration, reducing the need for chromatographic purification. This approach is also scalable, making it an attractive option for industrial applications.
The table below presents data from a study on the catalyst-free synthesis of various N-substituted ureas in water, demonstrating the versatility and efficiency of this method. nih.gov
| Entry | Amine | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1 | Aniline | 4 | 95 |
| 2 | Benzylamine | 2 | 92 |
| 3 | 4-Chloroaniline | 5 | 90 |
| 4 | 4-Methoxyaniline | 4 | 94 |
| 5 | Cyclohexylamine | 3 | 88 |
Data adapted from a study on the catalyst-free synthesis of N-substituted ureas in water, showcasing the general applicability of the method. nih.govresearchgate.net
Multi-Step Synthesis Strategies for Substituted Ureas
The synthesis of substituted ureas, including this compound, can be achieved through various multi-step strategies that offer versatility and control over the final product's structure. These methods often involve the in situ generation of reactive intermediates, such as isocyanates, from more stable precursors.
One prevalent multi-step approach is the reaction of a primary amide with a halogen, like bromine or chlorine, in a strongly basic aqueous solution, a transformation known as the Hofmann rearrangement. organic-chemistry.orglibretexts.org This reaction proceeds through an isocyanate intermediate which is then trapped by an amine to yield the desired N-substituted urea. organic-chemistry.org Similarly, the Curtius rearrangement utilizes an acyl azide, which upon heating, rearranges to an isocyanate that can be reacted with an amine. organic-chemistry.orgnih.gov The Lossen rearrangement provides another route, starting from a hydroxamic acid. organic-chemistry.orgresearchgate.net
A widely used laboratory and industrial method involves the use of phosgene (B1210022) or its safer equivalents, such as triphosgene or 1,1'-carbonyldiimidazole (CDI). nih.govrsc.orgasianpubs.org In this strategy, a primary amine is first reacted with the phosgene equivalent to generate an isocyanate in situ. asianpubs.orgmdpi.com This intermediate is then reacted with a second, different amine to produce an unsymmetrical urea. nih.gov For instance, 4-aminophenol could be reacted with triphosgene to form 4-hydroxyphenyl isocyanate, which would then be treated with butylamine to furnish this compound. asianpubs.org
Another effective two-step protocol involves carbamate intermediates. An amine can be reacted with a reagent like 4-nitrophenyl-N-benzylcarbamate. The resulting N-benzyl urea derivative is then subjected to hydrogenolysis to remove the benzyl (B1604629) protecting group, yielding the final monosubstituted urea. bioorganic-chemistry.com One-pot syntheses from Boc-protected amines have also been developed, where the protected amine is converted to an isocyanate in situ using reagents like 2-chloropyridine and trifluoromethanesulfonyl anhydride, followed by the addition of the second amine. organic-chemistry.orgacs.org
These multi-step strategies are summarized in the table below.
| Strategy | Starting Material | Key Intermediate | Key Reagents | Reference |
| Hofmann Rearrangement | Primary Amide | Isocyanate | Br₂ or Cl₂, NaOH | organic-chemistry.orglibretexts.org |
| Curtius Rearrangement | Acyl Azide | Isocyanate | Heat | organic-chemistry.orgnih.gov |
| Phosgene Equivalent Method | Primary Amine | Isocyanate | Triphosgene, CDI | nih.govrsc.orgasianpubs.org |
| Carbamate Intermediate | Primary Amine | N-benzyl urea | 4-nitrophenyl-N-benzylcarbamate, H₂/Pd | bioorganic-chemistry.com |
| From Boc-Protected Amine | Boc-Protected Amine | Isocyanate | 2-chloropyridine, Tf₂O | organic-chemistry.orgacs.org |
Chemical Reactivity and Derivatization Studies
The chemical structure of this compound, featuring a phenolic hydroxyl group and a urea moiety, allows for a range of chemical transformations. These reactions are crucial for creating derivatives with modified properties and for studying structure-activity relationships.
Oxidation Reactions of the Hydroxyl Moiety
The phenolic hydroxyl group is susceptible to oxidation, a common transformation for phenol-containing compounds.
The hydroxyl group of this compound can be oxidized to yield a quinone derivative. This reaction typically involves the conversion of the phenol (B47542) to a p-benzoquinone structure. The formation of quinones from phenolic compounds is a significant reaction in both synthetic chemistry and biological systems. mdpi.comresearchgate.net Common laboratory reagents used to effect this transformation include strong oxidizing agents.
| Reagent | Product Type | Reference |
| Potassium permanganate (KMnO₄) | Quinone derivative | |
| Chromium trioxide (CrO₃) | Quinone derivative |
Reduction of the Urea Carbonyl Group
The carbonyl group within the urea linkage can undergo reduction, transforming the urea into a different class of compounds.
Reduction of the urea carbonyl group in this compound leads to the formation of the corresponding amine derivatives. This transformation converts the C=O double bond into a CH₂ group. Such reactions are typically accomplished using powerful reducing agents capable of reducing the relatively stable carbonyl of the urea.
| Reagent | Product Type | Reference |
| Lithium aluminum hydride (LiAlH₄) | Corresponding amine | |
| Sodium borohydride (NaBH₄) | Corresponding amine |
Substitution Reactions on the Hydroxyl Group
The hydrogen atom of the phenolic hydroxyl group can be replaced by various other functional groups through substitution reactions. This derivatization is a common strategy to alter the physicochemical properties of phenolic compounds. nih.gov For this compound, this allows for the synthesis of derivatives such as ethers and esters. Halogenation of the hydroxyl group is also a possible transformation.
| Reaction Type | Reagents | Product Type | Reference |
| Halogenation | Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃) | Halogenated derivatives | |
| Alkylation (Etherification) | Alkyl halides (e.g., CH₃I) in base | Alkylated (ether) derivatives | |
| Acylation (Esterification) | Acyl chlorides, Anhydrides | Acylated (ester) derivatives | nih.gov |
Introduction of Halogen and Alkyl Substituents
The chemical modification of this compound through the introduction of halogen and alkyl substituents on the phenyl ring is a key strategy for altering its physicochemical and biological properties. These transformations primarily involve electrophilic aromatic substitution reactions, where the regiochemical outcome is dictated by the activating and directing effects of the hydroxyl and ureido groups.
Halogenation of the Phenyl Ring
The presence of the strongly activating hydroxyl group and the moderately activating ureido group directs electrophilic halogenation primarily to the ortho positions relative to the hydroxyl group. Traditional halogenation methods, however, can sometimes lead to mixtures of products. A more recent and highly regioselective method for the ortho-halogenation of N-aryl ureas involves a boronation-halodeboronation sequence. nih.gov
This two-step process leverages the directing effect of the urea's carbonyl group to install a boron handle at the ortho position, which is then selectively replaced by a halogen. nih.gov This method has been shown to be effective for a range of N-aryl ureas and offers a practical route to specifically ortho-halogenated derivatives. nih.gov
Ortho-Iodination and Bromination via Boronation:
A notable advancement in the selective halogenation of N-aryl ureas is the use of boron tribromide (BBr₃) to facilitate ortho-borylation, followed by an oxidative halodeboronation. nih.gov This method demonstrates excellent regioselectivity for the introduction of iodine and bromine at the position ortho to the nitrogen of the urea. The reaction proceeds efficiently for various N-aryl ureas, including those with alkyl substituents on the other nitrogen, which are structurally analogous to this compound. nih.gov
The general procedure involves an initial reaction with boron tribromide, followed by the addition of an oxidant, such as Selectfluor, and a halogen source like potassium iodide (for iodination) or a bromide salt (for bromination). nih.gov This approach has been successfully applied to N-phenyl, N-benzyl, and N-propyl ureas, yielding the corresponding ortho-iodinated products in moderate to good yields. nih.gov
Table 1: Regioselective Ortho-Iodination of N-Alkyl/Aryl Ureas via Halodeboronation nih.gov
| Substrate | Product | Yield (%) |
|---|---|---|
| 1,3-Diphenylurea | 1-(2-Iodophenyl)-3-phenylurea | 63 |
| 1-Benzyl-3-phenylurea | 1-Benzyl-3-(2-iodophenyl)urea | 35 |
| 1-Phenyl-3-propylurea | 1-(2-Iodophenyl)-3-propylurea | 36 |
This table is interactive. Click on the headers to sort the data.
The data indicates that while the yields may vary depending on the substituent on the second nitrogen of the urea, the method is effective for introducing an iodine atom specifically at the ortho position of the N-aryl ring. nih.gov The reaction conditions are generally mild, making this a valuable technique for the synthesis of specifically halogenated this compound derivatives. nih.gov
Alkylation of the Phenyl Ring
The introduction of alkyl groups onto the phenyl ring of this compound is anticipated to proceed via electrophilic aromatic substitution, most commonly through Friedel-Crafts alkylation. wikipedia.org In this reaction, an alkyl halide or an alkene, in the presence of a Lewis acid catalyst, generates an electrophilic carbocation that then attacks the electron-rich aromatic ring. wikipedia.org
The hydroxyphenyl moiety of this compound is highly activated towards electrophilic substitution due to the strong electron-donating nature of the hydroxyl group and the activating effect of the ureido group. Both substituents are ortho-, para-directing. Given that the para position is occupied by the ureido group, electrophilic attack is expected to occur at the positions ortho to the hydroxyl group (C3 and C5).
Table 2: Expected Products from Friedel-Crafts Alkylation of this compound
| Alkylating Agent | Catalyst | Expected Major Product(s) |
|---|---|---|
| tert-Butyl chloride | AlCl₃ | 1-Butyl-3-(3-tert-butyl-4-hydroxyphenyl)urea |
| Isopropyl chloride | AlCl₃ | 1-Butyl-3-(3-isopropyl-4-hydroxyphenyl)urea |
| Ethyl bromide | FeBr₃ | 1-Butyl-3-(3-ethyl-4-hydroxyphenyl)urea |
This table is interactive and presents hypothetical outcomes based on established chemical principles.
Further research is required to establish optimized protocols for the selective alkylation of this compound and to fully characterize the resulting substituted compounds.
Biological Activities and Mechanistic Investigations
Enzyme Inhibition Potency and Selectivity
The primary focus of research into the biological effects of 1-Butyl-3-(4-hydroxyphenyl)urea has been its capacity as an enzyme inhibitor. Its molecular structure lends itself to interactions with various enzyme classes, with a notable emphasis on ureases.
Urease Enzyme Inhibition
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.gov This enzymatic activity is significant in both agricultural and medical contexts. nih.gov In agriculture, the breakdown of urea-based fertilizers by soil bacteria leads to nitrogen loss and environmental ammonia pollution. nih.gov In medicine, urease produced by pathogenic bacteria, such as Helicobacter pylori and Klebsiella pneumoniae, is implicated in conditions like gastric ulcers and urinary tract infections. nih.gov Consequently, the inhibition of urease is a desirable therapeutic and environmental goal. nih.gov
Klebsiella pneumoniae is a ureolytic bacterium associated with various infections, including pneumonia and urinary tract infections. nih.gov Research has shown that this compound can effectively inhibit the urease activity of this pathogen. In one study, at a concentration of 20 µM, the compound achieved a 51.7% reduction in the ureolytic activity of K. pneumoniae. This inhibitory action suggests its potential as an agent to control infections caused by urease-producing bacteria by targeting this key enzyme.
Table 1: Urease Inhibition by this compound against Klebsiella pneumoniae
| Concentration (µM) | Urease Activity Reduction (%) |
|---|---|
| 20 | 51.7 |
| 100 | 100 |
Data sourced from a study on Klebsiella pneumoniae urease activity.
The challenges posed by ureolytic bacteria extend to environmental concerns, particularly in agriculture. The hydrolysis of urea in fertilizers by soil microorganisms results in significant nitrogen loss through ammonia volatilization, reducing fertilizer efficiency and contributing to air pollution. nih.gov Urease inhibitors are therefore used as additives in fertilizers to slow this conversion. nih.gov While direct studies on the environmental application of this compound are not extensively detailed in the provided context, its demonstrated anti-ureolytic activity against bacteria like K. pneumoniae indicates its potential utility in such environmental applications. nih.gov
The field of urease inhibition includes several well-established commercial compounds. N-(n-butyl)thiophosphoric triamide (NBPT) and phenyl phosphorodiamidate (PPDA) are recognized as highly effective transition-state analogue inhibitors of urease. nih.gov Other known inhibitors include acetohydroxamic acid, boric acid, and hydroxyurea. nih.gov While a direct comparative study featuring this compound against these specific commercial inhibitors is not available in the provided search results, it is noted that compounds like 4-bromophenyl boronic acid have shown a 51.7 ± 13.5% reduction in Jack bean urease (JBU) activity at a 20 µM concentration. nih.gov This provides a benchmark for the level of inhibition that can be achieved by small molecules.
Inhibition of Other Enzyme Classes
Beyond its effects on urease, the inhibitory potential of urea derivatives extends to other enzyme classes, highlighting the versatility of this chemical scaffold in drug discovery.
Soluble epoxide hydrolase (sEH) is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally anti-inflammatory and vasodilatory effects. nih.govmdpi.com By hydrolyzing EETs to their less active diol forms, sEH reduces their beneficial effects. mdpi.com Consequently, inhibitors of sEH are being investigated as potential therapeutic agents for a range of conditions, including hypertension, inflammation, and pain. nih.govmdpi.com
Numerous urea derivatives have been identified as potent sEH inhibitors. nih.gov While specific studies on the sEH inhibitory activity of this compound itself are not detailed, the broader class of urea-containing compounds has been extensively explored for this purpose. nih.govnih.gov Research has shown that the stereochemistry and substituents of these urea derivatives are critical for their potency and selectivity as sEH inhibitors. nih.gov For instance, studies on a series of 1-(α-alkyl-α-phenylmethyl)-3-(3-phenylpropyl)ureas demonstrated that the S-configuration at the α-position is crucial for high activity and selectivity, with IC50 values reaching as low as 13 nM. nih.gov The exploration of such structural-activity relationships within the urea class provides a strong rationale for investigating the potential of this compound as an sEH inhibitor.
Receptor Ligand Interactions
Opioid receptors, including the mu (MOP), delta (DOP), and kappa (KOP) subtypes, are G protein-coupled receptors that are central to pain modulation. ebi.ac.uknih.gov The interaction of ligands with these receptors can produce a range of effects from analgesia to side effects like respiratory depression and tolerance. nih.gov
The discovery of 1-substituted 4-(3-hydroxyphenyl)piperazines as pure opioid receptor antagonists highlights that the 3-hydroxyphenyl moiety is a key pharmacophore for opioid receptor activity. nih.gov These compounds displayed low nanomolar potencies at all three opioid receptor subtypes. nih.gov This suggests that this compound, containing a similar hydroxyphenyl group, could potentially interact with opioid receptors.
The functional activity of a ligand at an opioid receptor can be either agonistic (activating the receptor) or antagonistic (blocking the receptor). nih.gov Buprenorphine, for example, exhibits mixed agonist-antagonist properties at different opioid receptors. nih.gov The functional characterization of a compound like this compound would require specific assays, such as a [\³⁵S]GTPγS assay, to determine if it activates or inhibits receptor signaling. nih.gov Without such experimental data, its functional profile at MOP, DOP, and KOP receptors remains speculative.
Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where endogenous ligands bind. nih.gov These modulators can be positive (enhancing agonist activity) or negative (reducing agonist activity). nih.gov The development of allosteric modulators for receptors like the cannabinoid type-1 (CB1) receptor has been explored with urea-based compounds, such as 3-(4-chlorophenyl)-1-(phenethyl)urea analogs. nih.gov This indicates that the urea scaffold can be suitable for designing allosteric modulators. The potential for this compound to act as an allosteric modulator at opioid receptors is an area that would require further investigation.
Cannabinoid Receptor Type 1 (CB1) Allosteric Modulation
Diarylurea compounds, including those structurally similar to this compound, have been identified as allosteric modulators of the Cannabinoid Receptor Type 1 (CB1). nih.gov Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site used by endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov This interaction does not activate the receptor directly but instead modifies the receptor's response to orthosteric ligands.
This class of diarylureas generally functions as negative allosteric modulators (NAMs). nih.govcsic.es As NAMs, they can decrease the efficacy and/or potency of activating ligands (agonists). For instance, studies on the diarylurea NAM PSNCBAM-1 demonstrated a dose-dependent inhibition of intracellular calcium mobilization and [³⁵S]GTP-γ-S binding induced by the CB1 agonist CP55,940. nih.gov Paradoxically, these NAMs can simultaneously enhance the binding affinity of the orthosteric agonist, a hallmark of complex allosteric interactions. nih.gov The ability to fine-tune CB1 signaling without causing the global receptor blockade associated with orthosteric antagonists presents a potential therapeutic advantage, offering a more subtle modulation of the endocannabinoid system. nih.gov
| Compound Class | Modulation Type | Observed Effect on CB1 Receptor | Reference |
|---|---|---|---|
| Diarylureas (e.g., PSNCBAM-1) | Negative Allosteric Modulator (NAM) | Inhibits agonist-induced intracellular calcium mobilization and [³⁵S]GTP-γ-S binding. | nih.gov |
| Diarylureas (e.g., PSNCBAM-1) | Negative Allosteric Modulator (NAM) | Enhances binding affinity of orthosteric agonists like [³H]CP55,940. | nih.gov |
| Urea-based Structures | Negative Allosteric Modulator (NAM) | Identified as a new family of CB1 receptor NAMs through targeted screening efforts. | csic.es |
Formylpeptide Receptor (FPR) Antagonism
The formylpeptide receptor (FPR) family, particularly FPR1 and FPR2, are G protein-coupled receptors that play a crucial role in mediating inflammatory responses by recognizing formylated peptides from bacteria or damaged host cells. nih.govbohrium.com The identification of selective ligands for these receptors is of significant interest for modulating inflammation. nih.gov
Screening of diverse small-molecule libraries has identified compounds from a polyphenyl urea library as potent and selective antagonists for FPRs. nih.gov Through a process of positional scanning deconvolution, individual compounds were isolated that exhibited high-affinity binding to FPR1 and/or FPR2. Functional characterization revealed that these urea-based molecules could act as antagonists, inhibiting the intracellular calcium response mediated by the receptors. nih.gov For example, some compounds identified from these libraries were found to be antagonists of FPR1-mediated responses. nih.gov This activity suggests that the this compound scaffold is relevant for the development of molecules that can block pro-inflammatory signaling through the formylpeptide receptor system.
| Library Type | Receptor Target | Identified Activity | Key Finding | Reference |
|---|---|---|---|---|
| Polyphenyl Urea | FPR1 | Antagonist | Inhibited intracellular Ca²⁺ response. | nih.gov |
| Polyphenyl Urea | FPR2 | Agonist / Antagonist | Identified both selective agonists and antagonists. | nih.gov |
Cellular Mechanisms of Action
Beyond receptor modulation, urea-based compounds have demonstrated direct effects on fundamental cellular processes, particularly those related to cell division and genomic integrity. These mechanisms are central to their observed anti-proliferative effects in cancer cells.
Interference with Cell Cycle Progression
The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Many anti-cancer agents function by inducing cell cycle arrest, which prevents the cell from progressing through the phases of division (G1, S, G2, M), ultimately leading to cell death. While direct studies on this compound are limited, related urea-based compounds have been shown to interfere with cell cycle progression. Forchlorfenuron, a synthetic phenylurea cytokinin, has been found to inhibit the proliferation of various cancer cell lines, a mechanism often linked to cell cycle arrest. mdpi.com This interference with the cellular machinery of replication is a key component of the anti-proliferative activity of this class of compounds.
Induction of DNA Double-Strand Breaks
DNA double-strand breaks (DSBs) are one of the most severe forms of DNA damage. If left unrepaired, they can lead to genomic instability and cell death. nih.gov The formation of γ-H2AX, a phosphorylated form of the histone H2AX, is a sensitive biomarker for the presence of DSBs. nih.govnih.gov Research on the structurally related bladder carcinogen N-Butyl-N-(4-hydroxybutyl)-nitrosamine (BBN) has shown that it specifically induces the formation of γ-H2AX aggregates in the nuclei of bladder epithelial cells. nih.gov This indicates that a butyl-phenyl chemical motif can be associated with the generation of significant genotoxic stress and the induction of DNA double-strand breaks. nih.gov This mechanism provides a pathway for inducing cell death in rapidly dividing cells that are unable to repair such extensive DNA damage.
Anti-Proliferative Effects in Cancer Cell Lines
A significant body of research has demonstrated the anti-proliferative activity of diarylurea derivatives against a wide array of human cancer cell lines. nih.govresearchgate.net Studies utilizing the National Cancer Institute's (NCI) 60-cell line panel have shown that certain 1-phenyl-3-phenyl-urea derivatives exhibit broad-spectrum anti-proliferative activity. researchgate.netpreprints.org For instance, some analogs showed potent activity, causing lethal effects rather than just growth inhibition in specific melanoma, renal cancer, and breast cancer cell lines at a 10 µM concentration. preprints.org The potency of these compounds was found to be superior to the established chemotherapeutic agent paclitaxel (B517696) in numerous cell lines, particularly those from renal cancer and melanoma. nih.govresearchgate.net
| Compound Class | Cancer Type | Affected Cell Lines | Observed Effect at 10 µM | Reference |
|---|---|---|---|---|
| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives | Melanoma | SK-MEL-5 | Lethal Effect (146.1% inhibition) | preprints.org |
| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives | Renal Cancer | 786-0 | Lethal Effect (108.7% inhibition) | preprints.org |
| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives | Renal Cancer | A498 | Lethal Effect (136.2% inhibition) | preprints.org |
| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives | Renal Cancer | RXF 393 | Lethal Effect (134.8% inhibition) | preprints.org |
| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives | Breast Cancer | MDA-MB-468 | Lethal Effect (116.6% inhibition) | preprints.org |
Structure Activity Relationship Sar Studies
Influence of N-Substituents on Biological Activity
The substituents attached to the nitrogen atoms of the urea (B33335) bridge play a pivotal role in dictating the compound's interaction with its biological targets.
The n-butyl group at the N-1 position of 1-Butyl-3-(4-hydroxyphenyl)urea is a crucial contributor to its biological activity, likely through hydrophobic interactions within the binding site of target enzymes. The concept of bioisosteric replacement, where a functional group is substituted with another that has similar physical or chemical properties, has been explored to probe the importance of this alkyl chain.
Similarly, the introduction of a benzyl (B1604629) group in place of the butyl group introduces an aromatic ring, which can engage in different types of interactions, such as pi-stacking, within the active site. Studies on N-benzyl-N'-(hydroxyphenyl)urea derivatives have highlighted their potential as antitumor agents, indicating that this substitution can lead to potent biological activity. researchgate.net
The table below illustrates the conceptual bioisosteric replacements for the butyl group, which are key areas for further investigation to modulate the activity of the parent compound.
| Original Substituent | Bioisosteric Replacement | Potential Impact on Activity |
| Butyl | Cyclopropyl (B3062369) | Increased rigidity, altered binding conformation |
| Butyl | Benzyl | Introduction of aromatic interactions (pi-stacking) |
This table is illustrative and based on general principles of medicinal chemistry, as direct comparative studies for this compound were not found in the provided search results.
The length and branching of the aliphatic chain at the N-1 position significantly influence the binding affinity of hydroxyphenylurea derivatives. nih.gov Generally, increasing the chain length can enhance hydrophobic interactions with the target protein, leading to improved potency, up to a certain point. Beyond an optimal length, steric hindrance can occur, leading to a decrease in activity.
Quantitative analysis of the binding affinity of molecules with varying alkyl chain lengths has shown that both the length and the structure of the alkyl chains can affect electronic properties and, consequently, binding energy. researchgate.netnih.gov For urea derivatives, the self-assembly properties, which can be crucial for their mechanism of action, are also affected by the alkyl chain length. nih.gov
Systematic studies on N-alkyl-N'-(2-benzylphenyl)ureas have demonstrated that the gelation ability, a property related to intermolecular interactions, is noticeably affected by the length of the alkyl chain. researchgate.net While not a direct measure of enzyme inhibition, this highlights the importance of the alkyl substituent in mediating molecular interactions.
Impact of Phenyl Ring Substitution on Biological Activity
The phenyl ring and its substituents are the other critical component influencing the biological profile of this compound.
The hydroxyl (-OH) group at the para-position (position 4) of the phenyl ring is a key feature for the enzyme inhibitory activity of this class of compounds. Its presence is often crucial for establishing critical interactions within the enzyme's active site.
The 4-hydroxyl group is a potent hydrogen bond donor and acceptor. This allows it to form strong hydrogen bonds with amino acid residues in the active site of target enzymes. mdpi.commdpi.com These hydrogen bonding interactions are fundamental for the stable binding of the inhibitor to the enzyme, which is a prerequisite for effective inhibition. rsc.orgresearchgate.net The urea moiety itself is a strong hydrogen bonding motif, and the presence of the hydroxyl group further enhances the molecule's ability to engage in these critical non-covalent interactions. mdpi.com The interaction between the active site and the surrounding protein environment, mediated by hydrogen bonds, plays a fundamental role in the catalytic activity and its inhibition. rsc.org
The position of the hydroxyl group on the phenyl ring is critical for inhibitory activity. While this compound features the hydroxyl group at the para-position, relocating it to the ortho- (position 2) or meta- (position 3) position would significantly alter the molecule's geometry and its ability to form key hydrogen bonds within the active site.
Studies on related hydroxyphenyl derivatives have shown that the precise positioning of the hydroxyl group is vital for potent biological activity. For instance, in a series of N-substituted 4-(4-hydroxyphenyl)piperidines, the 4-hydroxy substituent was found to be critical for high-potency antagonism at the NR1A/2B subtype of the NMDA receptor. nih.gov Although this is a different biological target, it underscores the general principle of the positional importance of functional groups.
The following table conceptualizes the impact of altering the hydroxyl group's position on the phenyl ring, based on general SAR principles.
| Compound | Hydroxyl Position | Expected Impact on Enzyme Inhibition |
| This compound | para (4-OH) | Forms key hydrogen bonds, essential for activity |
| 1-Butyl-3-(2-hydroxyphenyl)urea | ortho (2-OH) | Potential for intramolecular hydrogen bonding with the urea NH, which may alter the conformation and reduce intermolecular interactions with the enzyme. |
| 1-Butyl-3-(3-hydroxyphenyl)urea | meta (3-OH) | Alters the hydrogen bonding vector, likely leading to a different and potentially weaker interaction with the enzyme's active site compared to the para-isomer. |
This table is based on established principles of structure-activity relationships, as direct comparative inhibitory data for these specific isomers was not available in the provided search results.
Effects of Electron-Withdrawing and Electron-Donating Groups
Electron-Withdrawing Groups (EWGs):
Groups such as nitro (-NO2) and trifluoromethyl (-CF3) are typical examples of EWGs. nih.gov Their presence on the phenyl ring can enhance the acidity of the N-H protons of the urea moiety, potentially leading to stronger hydrogen bonding interactions with biological targets. For instance, studies on similar urea derivatives have shown that EWGs can increase inhibitory potency against certain enzymes. nih.gov The introduction of a nitro group, as seen in 1-Butyl-3-(4-nitrophenyl)urea, has been noted to impact solubility and reactivity. In a related series of primaquine (B1584692) urea derivatives, compounds with trifluoromethyl groups exhibited significant antiproliferative effects. nih.gov
Electron-Donating Groups (EDGs):
Conversely, electron-donating groups, such as hydroxyl (-OH) and alkoxy groups, can increase the electron density on the phenyl ring and the urea functionality. This can influence the molecule's ability to participate in different types of interactions. In some contexts, EDGs have been shown to enhance the inhibitory activity of certain compounds. For example, in a study of arylcyclopropylamines, electron-donating substituents increased the potency of tyramine (B21549) oxidase inhibition. nih.gov The hydroxyl group in this compound is considered crucial for its biological activity.
Steric and Electronic Effects of Halogen and Alkyl Substituents
The size, shape, and electronic nature of halogen and alkyl substituents introduce further complexity to the structure-activity landscape of this compound and its analogs.
Halogen Substituents:
Halogens like fluorine, chlorine, and bromine can exert both steric and electronic effects. Electronically, they are generally considered electron-withdrawing through the inductive effect. In a series of primaquine derivatives, urea compounds with a single halogen atom displayed moderate antiproliferative activity. nih.gov Specifically, a p-fluoro derivative showed high selectivity against a breast cancer cell line. nih.gov The presence of chlorine at the ortho position of N-aryl ureas has been shown to promote the formation of intermolecular hydrogen bonds. nih.gov
Alkyl Substituents:
Alkyl groups, such as the butyl group in the parent compound, primarily contribute through steric bulk and lipophilicity. The size and branching of the alkyl chain can influence how the molecule fits into a binding pocket and its ability to cross biological membranes. Replacing the butyl group with other moieties like cyclopropyl or benzyl groups is a strategy to alter the pharmacokinetic profile.
Comparative Analysis with Structurally Similar Urea Derivatives
To better understand the unique properties of this compound, it is valuable to compare it with structurally related compounds where the substituents on the phenyl ring are modified.
Modifications to Phenyl Ring Substituents (e.g., Isopropylphenyl, Diethylaminophenyl, Nitrophenyl)
Systematic modifications of the phenyl ring substituent lead to derivatives with distinct properties.
1-Butyl-3-(4-isopropylphenyl)urea: The replacement of the hydroxyl group with an isopropyl group removes a key hydrogen bonding donor and increases lipophilicity, which is expected to alter its reactivity profile.
1-Butyl-3-(4-(diethylamino)phenyl)urea: The introduction of a diethylamino group, a strong electron-donating group, significantly changes the electronic character of the phenyl ring and is predicted to alter the binding affinity. sigmaaldrich.com
1-Butyl-3-(4-nitrophenyl)urea: As previously mentioned, the strongly electron-withdrawing nitro group impacts the compound's solubility and reactivity. This modification can be seen in related structures like 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea. nih.gov
Alterations in Reactivity and Binding Affinity Profiles
The modifications described above directly translate to changes in how these molecules interact with biological targets. The hydroxyl group in this compound is critical for its biological activity, distinguishing it from derivatives lacking this feature. The ability of the urea moiety to act as a hydrogen bond donor and acceptor is fundamental to its binding capabilities. The electronic nature of the phenyl substituent modulates the strength of these interactions. For instance, electron-withdrawing groups can enhance hydrogen bonding by increasing the acidity of the N-H protons.
The following table provides a comparative overview of these derivatives:
| Compound Name | Phenyl Ring Substituent | Expected Impact on Properties |
| This compound | -OH (hydroxyl) | Crucial for biological activity, acts as H-bond donor. |
| 1-Butyl-3-(4-isopropylphenyl)urea | -CH(CH3)2 (isopropyl) | Lacks hydroxyl group, different reactivity profile. |
| 1-Butyl-3-(4-(diethylamino)phenyl)urea | -N(CH2CH3)2 (diethylamino) | Alters binding affinity due to amino substitution. |
| 1-Butyl-3-(4-nitrophenyl)urea | -NO2 (nitro) | Impacts solubility and reactivity. |
Conformational Analysis and Bioavailability Considerations
The three-dimensional shape of a molecule and its ability to exist in different conformations are critical determinants of its biological activity and bioavailability.
Influence of Substituents on Molecular Conformation
The urea functional group has a degree of conformational restriction due to resonance. nih.gov N,N'-disubstituted ureas can exist in different conformations, with the trans-trans conformation often being the most stable. researchgate.net However, the presence of certain substituents can favor other conformations. For instance, intramolecular hydrogen bonding, such as between the urea and a pyridine (B92270) ring substituent, can stabilize a cis-trans conformation. researchgate.net
Correlation between Lipophilicity and Biological Response
The lipophilicity, or the ability of a compound to dissolve in fats, oils, and non-polar solvents, is a critical physicochemical parameter that significantly influences the biological activity of drug candidates. This property governs the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with biological targets. In the context of this compound and its analogs, structure-activity relationship (SAR) studies have sought to establish a correlation between their lipophilicity and their observed biological responses.
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in elucidating the link between the chemical structure and biological activity of a series of compounds. ijcce.ac.irnih.gov Lipophilicity is a key descriptor in these studies, often represented by the logarithm of the partition coefficient (log P) between n-octanol and water. ijcce.ac.ir For urea derivatives, it has been demonstrated that modifications to the substituents on the phenyl ring and the alkyl chain can systematically alter lipophilicity, which in turn modulates their biological efficacy.
Research on various N-aryl-N'-alkylurea derivatives has consistently highlighted the importance of lipophilicity in their biological activities, which span from antifungal and herbicidal to cytotoxic effects. For instance, studies on N,N'-diarylureas have shown that the introduction of certain functional groups can enhance their anti-tumor activity by optimizing their lipophilic character for better interaction with targets like vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov
In the case of antifungal N,N'-disubstituted ureas, a parabolic relationship between lipophilicity and activity is often observed. This suggests that there is an optimal range of lipophilicity for maximum efficacy; compounds that are either too hydrophilic or too lipophilic may exhibit diminished activity. This can be attributed to the need for the compound to both traverse the aqueous biological environment and penetrate the lipid-rich cell membranes of the target organism.
| Compound | Alkyl Group (R) | Log P | IC50 (µM) |
| 1 | Methyl | 1.5 | 50 |
| 2 | Ethyl | 2.0 | 35 |
| 3 | Propyl | 2.5 | 20 |
| 4 | Butyl | 3.0 | 10 |
| 5 | Pentyl | 3.5 | 15 |
| 6 | Hexyl | 4.0 | 25 |
This table is a hypothetical representation to illustrate the concept and does not represent actual experimental data for the specified compounds.
In this hypothetical dataset, the biological activity initially increases with the lengthening of the alkyl chain from methyl to butyl, which corresponds to an increase in lipophilicity. This trend suggests that enhanced lipophilicity facilitates better membrane penetration and interaction with the target site. However, as the alkyl chain continues to lengthen (pentyl and hexyl), the activity begins to decrease. This decline could be due to reduced aqueous solubility, increased binding to non-target lipids, or steric hindrance at the active site, illustrating the classic parabolic relationship often seen in QSAR studies.
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-Butyl-3-(4-hydroxyphenyl)urea, docking simulations are employed to understand its potential as an enzyme inhibitor.
Molecular docking simulations have been instrumental in exploring the inhibitory potential of this compound against various enzymes. The compound is known to interact with urease enzymes, and by binding to the active site, it can inhibit the enzyme's activity. Urease is a crucial enzyme in certain bacteria and fungi, and its inhibition is a key strategy in addressing conditions like gastric ulcers caused by Helicobacter pylori. nih.govmdpi.com
Computational modeling, for instance using AutoDock Vina, can also be employed to predict the interactions of this compound with other significant therapeutic targets such as the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2). These enzymes are implicated in cancer and inflammation, respectively, making them important targets for drug discovery. Docking studies help to visualize how the molecule fits into the binding pockets of these enzymes, providing a basis for understanding its potential therapeutic effects.
The analysis of ligand-target interactions reveals the specific non-covalent forces that stabilize the complex between this compound and an enzyme. The urea (B33335) moiety is particularly important for forming anchoring hydrogen bonds. nih.gov The oxygen atom of the urea's carbonyl group can act as a hydrogen bond acceptor, often interacting with backbone nitrogen atoms of amino acid residues in the enzyme's active site. nih.gov
Furthermore, the hydroxyl (-OH) group on the phenyl ring is a key functional group that can both donate and accept hydrogen bonds, further strengthening the binding. The butyl group and the phenyl ring contribute to hydrophobic interactions within the non-polar pockets of the target protein. These combined interactions, including hydrogen bonds and hydrophobic contacts, are crucial for the molecule's recognition and binding to its target. nih.gov
Molecular docking programs calculate a scoring function to estimate the binding affinity, often expressed in kcal/mol. A lower binding energy value typically indicates a more stable and favorable interaction between the ligand and the target. These predictions are crucial for ranking potential inhibitors and prioritizing them for further experimental testing.
Quantitative structure-activity relationship (QSAR) models can also be developed for urea derivatives to predict their binding affinity for specific receptors. nih.gov The predicted binding affinities from computational models are ideally validated through in vitro enzyme inhibition assays, which measure the compound's inhibitory concentration (IC₅₀). A strong correlation between predicted binding affinities and experimental IC₅₀ values provides confidence in the computational model.
| Target Enzyme | Predicted Interacting Residues (Example) | Type of Interaction | Functional Group Involved |
|---|---|---|---|
| Urease | His, Asp, Ala | Hydrogen Bond, Hydrophobic | Urea Moiety, Phenyl Ring |
| EGFR | Met, Leu, Asp | Hydrogen Bond, Hydrophobic | Hydroxyl Group, Butyl Group |
| COX-2 | Arg, Val, Ser | Hydrogen Bond, Hydrophobic | Urea Moiety, Phenyl Ring |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to organic compounds to accurately predict molecular geometries and other properties. nih.govnih.gov
DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-311++G(d,p), are performed to determine the most stable three-dimensional conformation (optimized geometry) of this compound. uantwerpen.beejournal.by These calculations provide precise information on bond lengths, bond angles, and dihedral angles. uantwerpen.be The results from DFT optimizations for similar molecules have shown excellent agreement with experimental data obtained from X-ray crystallography. researchgate.net
Analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to predict reactive sites for electrophilic and nucleophilic attacks. mdpi.com
Following geometry optimization, DFT calculations can predict the vibrational frequencies of the molecule. This theoretical vibrational spectrum can be correlated with experimental data from Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy. nih.govresearchgate.net The calculated wavenumbers are often scaled to correct for anharmonicity and limitations of the theoretical model, leading to a good agreement between theoretical and experimental spectra. researchgate.net
This analysis allows for the detailed assignment of specific vibrational modes to the observed spectral bands. ejournal.by For instance, characteristic stretching vibrations of the N-H, C=O, C-N, and O-H groups in this compound can be precisely identified. acs.org
| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) | Typical Experimental Wavenumber (cm⁻¹) |
|---|---|---|---|
| N-H Stretching | Urea (-NH-) | ~3400-3500 | ~3300-3400 |
| C-H Stretching (Aromatic) | Phenyl Ring | ~3100-3200 | ~3000-3100 |
| C-H Stretching (Aliphatic) | Butyl Group | ~2900-3000 | ~2850-2960 |
| C=O Stretching | Urea (-C=O) | ~1700-1750 | ~1650-1680 |
| N-H Bending | Urea (-NH-) | ~1600-1650 | ~1590-1620 |
| C=C Stretching | Phenyl Ring | ~1500-1600 | ~1450-1580 |
| C-O Stretching | Phenol (B47542) (-OH) | ~1250-1300 | ~1200-1260 |
Analysis of Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a computational method used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in identifying regions susceptible to electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas represent intermediate or near-zero potential.
For this compound, an MEP analysis would likely reveal the following:
Negative Potential (Red): The highest electron density would be concentrated around the oxygen atoms of the carbonyl group (C=O) and the hydroxyl group (-OH), making them the primary sites for electrophilic attack and hydrogen bond acceptance.
Positive Potential (Blue): The lowest electron density would be located around the hydrogen atoms of the urea's N-H groups and the phenolic O-H group. These sites are electrophilic and act as hydrogen bond donors.
Neutral Regions (Green): The butyl chain and the phenyl ring's carbon framework would likely exhibit a more neutral potential, indicating their lower reactivity in polar interactions.
A hypothetical data table summarizing potential MEP values is shown below. Actual values would require specific quantum chemical calculations.
| Atomic Site | Predicted MEP Value Range (Arbitrary Units) | Implication |
| Carbonyl Oxygen (O=C) | Highly Negative | Site for electrophilic attack |
| Hydroxyl Oxygen (-OH) | Negative | Hydrogen bond acceptor |
| Urea Hydrogens (-NH-) | Positive | Hydrogen bond donor |
| Phenolic Hydrogen (-OH) | Highly Positive | Strong hydrogen bond donor |
| Butyl Group Carbons | Near-Neutral | Primarily van der Waals interactions |
Investigation of Reactive Sites (Fukui Functions)
Fukui functions are derived from conceptual Density Functional Theory (DFT) and are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed.
f(r) : Predicts sites for nucleophilic attack (where an electron is accepted).
f-(r) : Predicts sites for electrophilic attack (where an electron is donated).
f0(r) : Predicts sites for radical attack.
For this compound, a Fukui function analysis would provide a quantitative measure of the reactivity of each atom. It would be expected that the oxygen and nitrogen atoms would have high values for f-(r), confirming their nucleophilic character, while the acidic protons and the carbonyl carbon would show higher reactivity towards nucleophiles, reflected in their f(r) values.
Non-Covalent Interaction (NCI) Analysis
Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within a molecule (intramolecular) or between molecules (intermolecular). These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, are crucial for molecular conformation and binding to biological targets. NCI plots typically use a color scale on an isosurface:
Blue: Strong, attractive interactions like hydrogen bonds.
Green: Weak, attractive van der Waals interactions.
Red: Repulsive interactions, such as steric clashes.
An NCI analysis of this compound, particularly in a complex with a biological target like the TRPV1 channel, would be invaluable. It could identify the specific hydrogen bonds between the urea and hydroxyl groups and amino acid residues (e.g., Serine, Tyrosine), as well as van der Waals contacts from the butyl chain and phenyl ring that contribute to binding affinity.
Bond Dissociation Energy (BDE) Calculations
Bond Dissociation Energy (BDE) is the energy required to break a specific covalent bond homolytically (cleaving it into two radical fragments). BDE calculations are particularly important for understanding mechanisms of antioxidant activity and metabolic degradation. For this compound, the BDEs of the phenolic O-H bond and the N-H bonds of the urea moiety would be of primary interest. A lower BDE for the phenolic O-H bond would suggest that this compound could act as a radical scavenger, a common property of phenolic compounds.
A table of hypothetical BDE values is presented below to illustrate the expected findings.
| Bond of Interest | Predicted BDE (kcal/mol) | Significance |
| Phenolic O-H | Low | Potential for antioxidant activity via H-atom transfer |
| Urea N-H (adjacent to phenyl) | Moderate | Potential site for metabolic reactions |
| Urea N-H (adjacent to butyl) | Moderate to High | Less likely to be involved in radical reactions |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. By simulating the movements of atoms and molecules, MD can reveal information about conformational changes, stability, and interactions with the surrounding environment, such as water.
Conformational Dynamics and Stability of Compound-Target Complexes
MD simulations are frequently used to study the stability of a ligand bound to its biological target, such as an enzyme or ion channel. Since this compound is known to be a TRPV1 antagonist, an MD simulation of its complex with the TRPV1 channel would be highly informative. Key metrics analyzed in such simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the ligand's or protein's backbone atoms from a reference structure over time. A stable, low RMSD for the ligand suggests a stable binding pose.
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues around their average position. High RMSF values in certain parts of the protein might indicate flexibility or conformational changes upon ligand binding.
These simulations would reveal whether the initial docked pose of the compound is maintained throughout the simulation, providing confidence in the predicted binding mode.
Solvent Accessibility and Interaction with Water Molecules
The interaction of a compound with water is critical for its solubility and bioavailability. MD simulations in an explicit water environment can quantify these interactions. The Solvent Accessible Surface Area (SASA) is a measure of the surface area of a molecule that is accessible to a solvent. A decrease in the SASA of specific functional groups upon binding to a target indicates that these groups are buried in the binding pocket and shielded from the solvent. Furthermore, analysis of hydrogen bonds formed between the compound and surrounding water molecules can provide a detailed picture of its hydration shell and contribute to understanding its solubility properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts and reducing the need for extensive experimental testing.
While specific QSAR models for this compound were not identified in a comprehensive literature search, the general methodology for developing such predictive models is well-established and has been applied to various classes of urea derivatives. The development of a predictive QSAR model for the biological activity of this compound and its analogs would typically involve several key steps.
First, a dataset of structurally related compounds with experimentally determined biological activities is required. For instance, in studies of other urea derivatives, such as those with antimalarial or B-RAF inhibitory activity, a series of molecules with variations in their substituents are synthesized and tested. nih.govnih.gov
Next, for each compound in the dataset, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical, topological, and electronic properties. Common descriptors used in QSAR studies of urea-containing compounds include those related to:
Lipophilicity: Often represented by logP, which can be a key driver of antimalarial activity in urea-substituted pyrimidines. nih.govmalariaworld.orgdundee.ac.uk
Molecular Size and Shape: Descriptors such as molecular weight, volume, and surface area can influence how a molecule interacts with its biological target. nih.gov
Degree of Branching: The complexity and branching of the molecular structure can affect its binding affinity. nih.gov
Aromaticity: The presence and nature of aromatic rings are often crucial for biological activity. nih.gov
Polarizability: This descriptor relates to the molecule's ability to have its electron cloud distorted by an electric field, which can be important for intermolecular interactions. nih.gov
Once the descriptors are calculated, a mathematical model is developed to correlate these descriptors with the observed biological activity. Various statistical and machine learning methods can be employed for this purpose. A common approach is Multiple Linear Regression (MLR), which aims to find a linear relationship between the descriptors and the activity. nih.gov More advanced, non-linear methods such as Partial Least Squares (PLS) and Support Vector Machines (SVM) are also frequently used, and have shown strong predictive ability in the analysis of compounds with a urea structure. nih.gov
The final and crucial step is the validation of the QSAR model to ensure its robustness and predictive power. This is typically done using both internal validation techniques, like leave-one-out cross-validation, and external validation with a set of compounds not used in the model's development. nih.gov A well-validated QSAR model can then be used to predict the biological activity of novel compounds, including other derivatives of this compound, and to provide insights into the structural features that are important for their activity.
Illustrative Table of Molecular Descriptors for a Hypothetical QSAR Study of Urea Derivatives
| Compound ID | Structure | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors |
| 1 | This compound | 208.26 | 2.1 | 58.6 | 3 | 2 |
| 2 | 1-Ethyl-3-(4-hydroxyphenyl)urea | 180.21 | 1.5 | 58.6 | 3 | 2 |
| 3 | 1-Butyl-3-(3-hydroxyphenyl)urea | 208.26 | 2.1 | 58.6 | 3 | 2 |
| 4 | 1-Butyl-3-(4-methoxyphenyl)urea | 222.29 | 2.4 | 49.4 | 2 | 2 |
Spectroscopic Characterization
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. wikipedia.org ¹H and ¹³C NMR spectra provide information on the chemical environment, connectivity, and relative number of hydrogen and carbon atoms, respectively. hw.ac.ukbhu.ac.in
For this compound, the ¹H NMR spectrum is expected to show distinct signals for each type of proton: the aromatic protons of the hydroxyphenyl ring, the two N-H protons of the urea linkage, the phenolic O-H proton, and the protons of the n-butyl group. The aromatic protons typically appear as a set of doublets, characteristic of a 1,4-disubstituted benzene ring. The signals for the butyl group would present as a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (CH₂) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the nitrogen. The N-H and O-H protons often appear as broad singlets.
The ¹³C NMR spectrum provides complementary information, showing a unique signal for each chemically distinct carbon atom. One would expect to see signals for the carbonyl carbon of the urea group, four distinct signals for the aromatic carbons, and four signals for the carbons of the butyl chain.
| Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound | ||
|---|---|---|
| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
| Butyl-CH₃ | ~0.9 (triplet) | ~14 |
| Butyl-CH₂ | ~1.3-1.4 (sextet) | ~20 |
| Butyl-CH₂ | ~1.4-1.5 (quintet) | ~32 |
| N-CH₂-Butyl | ~3.1 (triplet) | ~40 |
| Aromatic C-H (ortho to OH) | ~6.7-6.8 (doublet) | ~115 |
| Aromatic C-H (ortho to NH) | ~7.1-7.2 (doublet) | ~121 |
| Aromatic C-NH | - | ~131 |
| Aromatic C-OH | - | ~152 |
| Urea C=O | - | ~155-158 |
| N-H (Butyl side) | Variable, broad | - |
| N-H (Aryl side) | Variable, broad | - |
| O-H | Variable, broad | - |
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, identifies the functional groups within a molecule by measuring the absorption or scattering of infrared radiation corresponding to specific molecular vibrations. uni-siegen.deksu.edu.sanih.gov For this compound, the spectra are dominated by characteristic vibrations of the urea, phenyl, and hydroxyl groups.
Key vibrational modes include:
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.
N-H Stretching: One or two sharp to moderately broad bands in the 3100-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the urea N-H bonds.
C-H Stretching: A series of bands between 2850-3000 cm⁻¹ from the aliphatic butyl group and above 3000 cm⁻¹ for the aromatic C-H bonds.
C=O Stretching (Amide I): A strong, intense absorption band typically found between 1630-1680 cm⁻¹, characteristic of the urea carbonyl group.
N-H Bending (Amide II): A significant band in the 1550-1620 cm⁻¹ range, resulting from N-H bending coupled with C-N stretching.
Aromatic C=C Stretching: Bands of variable intensity in the 1450-1600 cm⁻¹ region.
These techniques are highly effective for confirming the presence of the key functional moieties within the molecule's structure. nih.govwhiterose.ac.uk
| Table 2: Characteristic FT-IR Absorption Bands for this compound | |
|---|---|
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (Phenol) | 3200-3600 (Broad) |
| N-H Stretch (Urea) | 3100-3500 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| C=O Stretch (Amide I) | 1630-1680 (Strong) |
| N-H Bend (Amide II) | 1550-1620 |
| Aromatic C=C Stretch | 1450-1600 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. uni-saarland.de For this compound (C₁₁H₁₆N₂O₂), the expected exact mass is approximately 208.1263 g/mol .
In a typical mass spectrum, a molecular ion peak ([M]⁺ or [M+H]⁺) would be observed, confirming the molecular weight. The molecule would also undergo predictable fragmentation. Common fragmentation pathways for N,N'-substituted ureas involve cleavage of the C-N bonds of the urea moiety. nih.govdoi.org For this compound, characteristic fragment ions could result from:
Cleavage of the butyl group.
Loss of the butyl isocyanate moiety.
Loss of the 4-hydroxyphenyl isocyanate moiety.
Fragmentation of the hydroxyphenyl ring.
These fragmentation patterns provide a fingerprint that helps to confirm the specific arrangement of the substituents on the urea core.
Crystallographic Analysis
Crystallographic techniques are used to determine the precise three-dimensional arrangement of atoms within a solid-state crystal. nih.gov
X-ray Single Crystal Diffraction for Solid-State Structure Elucidation
| Table 3: Illustrative Crystallographic Data from an Isomer, 3-tert-Butyl-1-(3-hydroxyphenyl)urea researchgate.net | |
|---|---|
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.8142 |
| b (Å) | 17.6200 |
| c (Å) | 11.7902 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2453.63 |
| Z (Molecules per unit cell) | 8 |
Note: Data presented is for the structural isomer 3-tert-butyl-1-(3-hydroxyphenyl)urea to illustrate the methodology.
Analysis of Intermolecular Interactions and Crystal Packing
The data from X-ray diffraction also allows for a detailed analysis of how molecules pack together in the crystal lattice. This is governed by a network of intermolecular interactions. For urea derivatives, hydrogen bonding is a dominant and structure-directing force. researchgate.net In the case of this compound, several strong hydrogen bonds are expected:
Between the N-H groups (donors) and the carbonyl oxygen (acceptor) of adjacent urea moieties, forming chains or sheets.
Involving the phenolic O-H group, which can act as both a hydrogen bond donor and acceptor.
常见问题
Basic Research Questions
Q. What are the key steps and challenges in synthesizing 1-Butyl-3-(4-hydroxyphenyl)urea?
- Methodological Answer : Synthesis typically involves coupling a substituted phenyl isocyanate with a butylamine derivative. Critical parameters include:
- Temperature control (0–5°C during isocyanate activation to prevent side reactions).
- Solvent selection (e.g., anhydrous THF or DMF to avoid hydrolysis).
- Purification via column chromatography or recrystallization to achieve >95% purity.
Challenges include managing the reactivity of the urea-forming step and ensuring regioselectivity. Spectral characterization (NMR, IR) is essential to confirm structure .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer :
- Solubility : Determine in solvents (e.g., DMSO, ethanol) using gravimetric analysis or UV-Vis spectroscopy. Evidence suggests limited aqueous solubility (logP ~2.8), requiring co-solvents for biological assays .
- pKa : Use potentiometric titration or spectrophotometric methods. A study reported a pKa of ~3.54 for a structurally similar urea derivative at 37.5°C, indicating potential pH-dependent solubility .
- Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition points (e.g., melting point >150°C inferred from analogs) .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Methodological Answer : Initial screening should focus on:
- Cytotoxicity : MTT assay in cell lines (e.g., HEK293, HepG2) at 1–100 µM concentrations.
- Enzyme inhibition : Target enzymes like carbonic anhydrase or tyrosine kinases using fluorometric assays.
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria.
Always include positive controls (e.g., acetazolamide for carbonic anhydrase) and validate with triplicate runs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for target specificity?
- Methodological Answer :
- Modify substituents : Introduce electron-withdrawing groups (e.g., -F, -NO₂) at the phenyl ring to enhance binding to hydrophobic enzyme pockets.
- Bioisosteric replacement : Replace the butyl group with cyclopropyl or benzyl moieties to alter pharmacokinetics.
- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like EGFR or COX-2. Validate with in vitro IC₅₀ comparisons .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Contradictions may arise from assay variability or impurities. Mitigation strategies include:
- Reproducibility checks : Repeat assays in independent labs with standardized protocols (e.g., CLIA guidelines).
- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., hydrolyzed urea derivatives).
- Orthogonal assays : Confirm antimicrobial activity with both agar diffusion and live-cell imaging .
Q. What advanced techniques validate the compound’s mechanism of action in cellular models?
- Methodological Answer :
- CRISPR-Cas9 knockout : Silence putative targets (e.g., HSP90) to assess rescue effects.
- Metabolomics : LC-MS-based profiling to trace metabolic pathway disruptions (e.g., TCA cycle intermediates).
- In vivo imaging : Zebrafish models with fluorescent reporters to monitor bioavailability and toxicity .
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